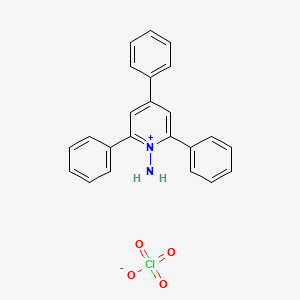
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of a pyridinium ring substituted with amino and triphenyl groups, along with a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium perchlorate with primary amines. The reaction proceeds through a condensation mechanism, where the pyrylium precursor reacts with the amine to form the desired pyridinium salt . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridinium salts with different functional groups.
Scientific Research Applications
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other pyridinium salts and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-amino-2,4,6-triphenyl-, tetrafluoroborate
- Pyridinium, 1-amino-2,4,6-triphenyl-, chloride
- Pyridinium, 1-amino-2,4,6-triphenyl-, bromide
Uniqueness
Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate is unique due to its specific anion (perchlorate) and the resulting properties. The perchlorate anion can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar pyridinium salts .
Properties
CAS No. |
61777-42-2 |
|---|---|
Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2,4,6-triphenylpyridin-1-ium-1-amine;perchlorate |
InChI |
InChI=1S/C23H19N2.ClHO4/c24-25-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H,24H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ADKSXEIOIGFCJJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
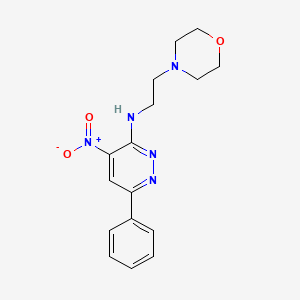
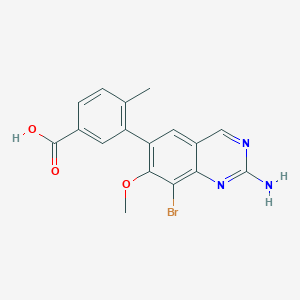
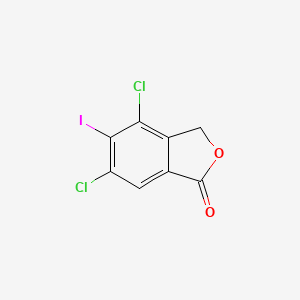
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
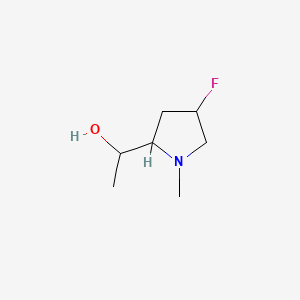
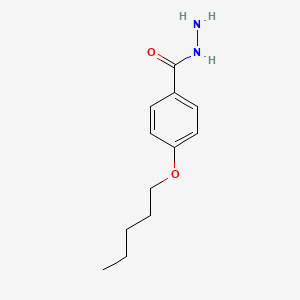
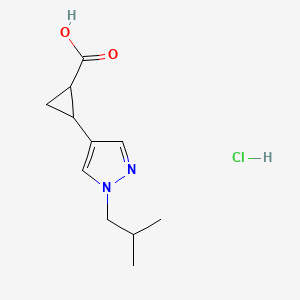
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
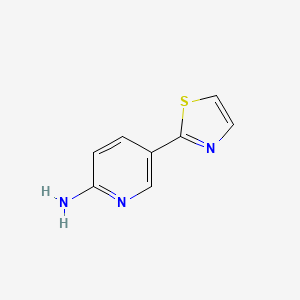
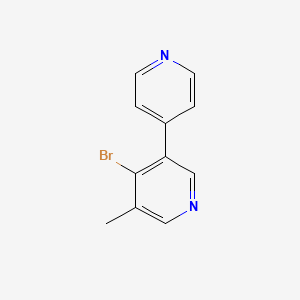
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)


